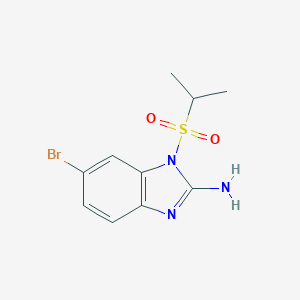![molecular formula C17H21N3O4S B280660 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide, commonly known as DAPT, is a small molecule inhibitor that has gained significant attention in the field of scientific research. DAPT was first synthesized in 2001 and has since been extensively studied for its potential therapeutic applications.
作用機序
DAPT acts as a γ-secretase inhibitor, preventing the cleavage of the Notch receptor and subsequent activation of downstream signaling pathways. This inhibition leads to decreased cell proliferation and increased apoptosis, making it a potential therapeutic agent for cancer and other diseases.
Biochemical and Physiological Effects
In addition to its effects on the Notch signaling pathway, DAPT has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and reduce the expression of matrix metalloproteinases, which play a role in tissue remodeling and repair.
実験室実験の利点と制限
One advantage of using DAPT in lab experiments is its specificity for the Notch signaling pathway, allowing for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation is its potential cytotoxicity at high concentrations, which can affect the viability of cells in culture.
将来の方向性
There are several potential future directions for research on DAPT. One area of interest is its potential application in the treatment of Alzheimer's disease, as the Notch signaling pathway has been implicated in the pathology of this disease. Other potential applications include the treatment of autoimmune disorders and the development of targeted therapies for cancer.
In conclusion, DAPT is a small molecule inhibitor that has shown promise in scientific research for its ability to selectively inhibit the Notch signaling pathway. Its potential therapeutic applications in cancer, Alzheimer's disease, and other neurological disorders make it an important area of study for future research.
合成法
The synthesis of DAPT involves several steps, starting with the reaction of 2-aminonicotinic acid with diethyl sulfate to form N,N-diethyl-2-(pyridin-4-yl)acetamide. This intermediate is then reacted with 2-methoxy-5-nitrobenzenesulfonyl chloride to form N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide.
科学的研究の応用
DAPT has been widely used in scientific research for its ability to selectively inhibit the Notch signaling pathway. This pathway plays a critical role in cell differentiation, proliferation, and apoptosis, making it an important target for therapeutic intervention. DAPT has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
特性
分子式 |
C17H21N3O4S |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H21N3O4S/c1-4-20(5-2)25(22,23)14-6-7-16(24-3)15(12-14)19-17(21)13-8-10-18-11-9-13/h6-12H,4-5H2,1-3H3,(H,19,21) |
InChIキー |
JYEDEKBSXDBHNS-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=NC=C2 |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280578.png)


![N-[2-[[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)acetyl]amino]ethyl]-3,5-dimethoxybenzamide](/img/structure/B280582.png)
![8-{2-[(5-{[2-(8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium](/img/structure/B280584.png)
![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-ylmethyl)benzoic acid](/img/structure/B280588.png)
![5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium](/img/structure/B280589.png)
![1-[2,2-Bis(methylthio)vinyl]pyridinium](/img/structure/B280590.png)
![1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium](/img/structure/B280591.png)

![4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate](/img/structure/B280595.png)
![Methyl 4-(3-bromophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280597.png)
![Tetrahydro-2-furanylmethyl 4-{2-nitrophenyl}-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280599.png)
![Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280600.png)